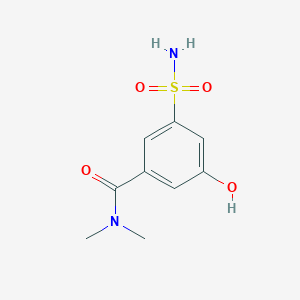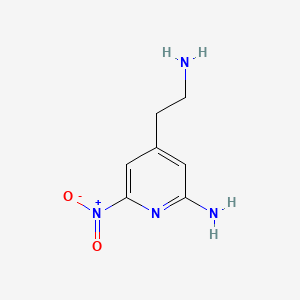
4-(2-Aminoethyl)-6-nitropyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Aminoethyl)-6-nitropyridin-2-amine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an aminoethyl group at the 4-position and a nitro group at the 6-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-6-nitropyridin-2-amine typically involves the nitration of 2-aminopyridine followed by the introduction of the aminoethyl group. One common method involves the following steps:
Nitration: 2-Aminopyridine is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.
Aminoethylation: The nitrated product is then reacted with ethylenediamine under controlled conditions to introduce the aminoethyl group at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Bulk Nitration: Large-scale nitration of 2-aminopyridine using industrial nitrating agents.
Continuous Aminoethylation: Continuous flow reactors may be used for the aminoethylation step to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminoethyl)-6-nitropyridin-2-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Typical nucleophiles used in substitution reactions include halides and alkoxides.
Major Products Formed
Reduction: Reduction of the nitro group results in the formation of 4-(2-Aminoethyl)-2,6-diaminopyridine.
Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Aminoethyl)-6-nitropyridin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Aminoethyl)-6-nitropyridin-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
4-(2-Aminoethyl)aniline: Similar structure but lacks the nitro group.
Tyramine: Contains an aminoethyl group but is based on a phenol rather than a pyridine ring.
4-(2-Aminoethyl)benzenesulfonamide: Contains a sulfonamide group instead of a nitro group.
Uniqueness
4-(2-Aminoethyl)-6-nitropyridin-2-amine is unique due to the presence of both an aminoethyl group and a nitro group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C7H10N4O2 |
|---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
4-(2-aminoethyl)-6-nitropyridin-2-amine |
InChI |
InChI=1S/C7H10N4O2/c8-2-1-5-3-6(9)10-7(4-5)11(12)13/h3-4H,1-2,8H2,(H2,9,10) |
InChI Key |
SCCQVEYIYWSOGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1N)[N+](=O)[O-])CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



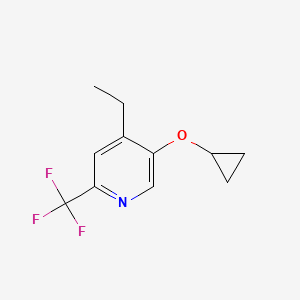
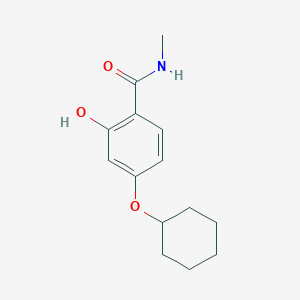




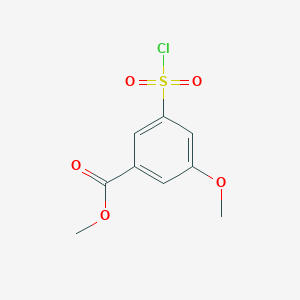

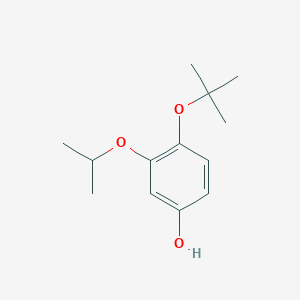
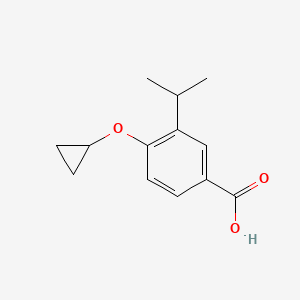

![3-Amino-6-[2-[(tert-butoxycarbonyl)amino]ethyl]pyridine-2-carboxylic acid](/img/structure/B14840627.png)
